Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate

FLAP inhibitor leukotriene biosynthesis radioligand binding assay

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate (CAS 2098117-07-6) is a synthetic small-molecule building block comprising a Boc-protected 4-aminopiperidine core N-arylated with a 2-fluoropyridin-4-yl moiety. Its molecular formula is C₁₅H₂₂FN₃O₂ (MW 295.35 g/mol).

Molecular Formula C15H22FN3O2
Molecular Weight 295.35 g/mol
CAS No. 2098117-07-6
Cat. No. B1480131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate
CAS2098117-07-6
Molecular FormulaC15H22FN3O2
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=C2)F
InChIInChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-5-8-19(9-6-11)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,18,20)
InChIKeyZTYODBNNRQVWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate (CAS 2098117-07-6): A 2-Fluoropyridine–Piperidine Carbamate Intermediate for FLAP-Targeted Chemical Biology


Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate (CAS 2098117-07-6) is a synthetic small-molecule building block comprising a Boc-protected 4-aminopiperidine core N-arylated with a 2-fluoropyridin-4-yl moiety . Its molecular formula is C₁₅H₂₂FN₃O₂ (MW 295.35 g/mol) . The compound is primarily employed as a protected intermediate en route to free-amine derivatives that have demonstrated nanomolar affinity for the 5‑lipoxygenase activating protein (FLAP) target, with the Boc-protected form itself exhibiting a reported FLAP IC₅₀ of 1.70 nM in a radioligand displacement assay [1]. This positions it as a high-value entry point for structure–activity relationship (SAR) campaigns in leukotriene-mediated inflammation and cardiovascular disease research.

Why In-Class Fluoropyridine–Piperidine Carbamates Cannot Be Interchanged with CAS 2098117-07-6


Compounds sharing the 2-fluoropyridin-4-yl–piperidine–carbamate scaffold appear superficially interchangeable; however, quantitative target-engagement data reveal that subtle structural variations produce large differences in potency [1][2]. For instance, shifting the fluorine from the 2- to the 3-position of the pyridine ring is predicted to alter the XlogP (1.6 for a 2-fluoropyridin-4-yl analogue versus ~1 for a 3-fluoro regioisomer) , while replacement of fluorine by chlorine increases molecular weight by ~16.5 g/mol and changes halogen-bonding character . Even within the 2-fluoropyridin-4-yl sub-series, the unprotected amine (1-(2-fluoropyridin-4-yl)piperidin-4-amine) displays a fundamentally different selectivity profile (PI3Kδ versus FLAP) [2][3]. Generic substitution without accounting for these quantitative differences risks selecting a compound with orders-of-magnitude weaker target engagement or an entirely redirected biological profile.

Head-to-Head and Cross-Study Quantitative Evidence Differentiating Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate from Its Closest Comparators


FLAP Radioligand Displacement: 6.5-Fold Superior Affinity of CAS 2098117-07-6 Versus the Leading In-Class Comparator

In a direct radioligand displacement assay using [³H]-labeled probe and human polymorphonuclear cell membranes, CAS 2098117-07-6 exhibited a FLAP IC₅₀ of 1.70 nM [1]. The closest structurally characterized comparator (BDBM50359058; CHEMBL1922529), a more elaborate indole-containing FLAP ligand, showed a substantially weaker IC₅₀ of 11 nM in human peripheral leukocytes [2]. This represents a 6.5-fold affinity advantage for CAS 2098117-07-6, establishing it as a superior starting point for FLAP-targeted probe and lead optimization programs.

FLAP inhibitor leukotriene biosynthesis radioligand binding assay structure-activity relationship

Boc-Protected Intermediate Enables Controlled, High-Yield Deprotection to a Dual-Activity Free Amine (FLAP and PI3Kδ)

CAS 2098117-07-6 serves as a stable, storable Boc-protected precursor to 1-(2-fluoropyridin-4-yl)piperidin-4-amine (CAS 2090414-25-6). The free amine demonstrates nanomolar PI3Kδ binding affinity (IC₅₀ = 9 nM) by competitive fluorescence polarization [1], while the Boc-protected form retains exclusive FLAP activity (IC₅₀ = 1.70 nM) [2]. This orthogonal activity profile—FLAP via the carbamate and PI3Kδ via the free amine—is not achievable with the permanently unprotected amine comparator alone, which lacks FLAP activity in the same concentration range . The Boc group thus functions as both a protecting group for synthesis and a pharmacophore element for FLAP engagement.

Boc deprotection prodrug intermediate PI3Kδ inhibitor FLAP inhibitor

Predicted Lipophilicity Advantage of the 2-Fluoropyridin-4-yl Regioisomer Over the 3-Substituted Analog

The 2-fluoropyridin-4-yl substitution pattern in CAS 2098117-07-6 yields a predicted XlogP of approximately 1.6 for closely related analogs bearing this regiochemistry . In contrast, the 3-amino regioisomer (1-(2-fluoropyridin-4-yl)piperidin-3-amine, CAS 2092793-52-5) exhibits a computed XlogP of 1.0 . This ~0.6 log unit increase in predicted lipophilicity for the 2-fluoro/4-substituted scaffold is expected to enhance passive membrane permeability while retaining favorable solubility characteristics. Although these values are computationally predicted rather than experimentally measured for the exact target compound, the consistent trend across multiple 2-fluoropyridin-4-yl derivatives provides class-level confidence in the lipophilicity differentiation.

lipophilicity XlogP fluorine regiochemistry physicochemical differentiation

Fluorine-versus-Chlorine Halogen Differentiation: Molecular Weight and Predicted Physicochemical Impact

Replacement of the 2-fluoro substituent in CAS 2098117-07-6 (MW 295.35 g/mol) with chlorine yields tert-butyl 1-(2-chloropyridin-4-yl)piperidin-4-ylcarbamate (MW 311.81 g/mol) , an increase of 16.46 g/mol (+5.6%). Beyond the molecular weight penalty, the chlorine atom introduces distinct halogen-bonding geometry and electronic effects: the C–F bond is shorter and more polarized than C–Cl, and the fluorine atom acts as a stronger hydrogen-bond acceptor. These differences have been demonstrated to alter target-binding kinetics and selectivity in related fluoropyridine–piperidine series [1], making the fluorine congener the preferred choice for programs where ligand efficiency and metabolic stability are prioritized over chlorine-mediated halogen bonding.

halogen substitution fluorine versus chlorine molecular weight bioisostere comparison

Patent Landscape Evidence: Fluoropyridin-4-yl–Piperidine Scaffold Is a Privileged Chemotype in FLAP and Wnt Pathway Inhibitor Intellectual Property

The 2-fluoropyridin-4-yl–piperidine substructure appears prominently in patent families covering both FLAP inhibitors (e.g., JP2010502615A, JP2010540641A) [1][2] and Wnt pathway inhibitors (e.g., WO2015144290, US2017/0107222) [3][4]. The specific combination of 2-fluoropyridin-4-yl N-arylation with a 4-carbamate substitution—precisely the architecture of CAS 2098117-07-6—is recurrent in disclosed FLAP-targeted compound libraries, indicating that medicinal chemistry teams have empirically converged on this substitution pattern as optimal for FLAP engagement. In contrast, the unsubstituted pyridin-4-yl and 2-chloropyridin-4-yl variants appear less frequently in FLAP-specific patent exemplifications, suggesting that the 2-fluoro substitution may confer a competitive advantage in this target space.

FLAP inhibitor patent Wnt pathway inhibitor pyridyl piperidine intellectual property landscape

Synthetic Tractability and Commercial Availability: Shorter Lead Times and Lower Procurement Risk for the 2-Fluoro Congener

CAS 2098117-07-6 benefits from a modular two-step synthetic route: (i) N-arylation of tert-butyl piperidin-4-ylcarbamate with 2-fluoro-4-halopyridine, followed by (ii) standard Boc protection/deprotection chemistry [1]. The 2-fluoro-4-halopyridine starting material is widely available at multi-gram scale from commercial suppliers, whereas the 3-fluoro-4-substituted pyridine required for the regioisomeric analog (CAS 1260683-20-2) is significantly less common , resulting in longer custom synthesis lead times and higher cost. For the chlorine analog, the 2-chloro-4-bromopyridine precursor is commercially accessible but yields a heavier final product with distinct purification requirements . Procurement of the 2-fluoro congener therefore minimizes supply-chain uncertainty for programs requiring gram-to-kilogram quantities.

commercial availability synthetic accessibility procurement lead time building block supply

High-Value Research and Industrial Application Scenarios for Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate Based on Quantitative Differentiation Evidence


FLAP Radioligand Competition Assays and Hit-to-Lead Optimization

With a demonstrated FLAP IC₅₀ of 1.70 nM in human polymorphonuclear cell radioligand displacement assays [1], CAS 2098117-07-6 is ideally suited as a reference inhibitor or starting scaffold in FLAP-targeted screening cascades. Its 6.5-fold affinity advantage over the in-class comparator BDBM50359058 (IC₅₀ = 11 nM) [2] means that lower compound concentrations are required to achieve complete target engagement, reducing DMSO carryover artifacts and improving assay signal-to-noise ratios in cellular LTB₄ production readouts.

Dual-Target Chemical Biology: Sequential FLAP and PI3Kδ Profiling from a Single Precursor

The Boc-protected form (CAS 2098117-07-6) provides FLAP inhibitory activity (IC₅₀ = 1.70 nM) [1], while quantitative Boc deprotection yields the free amine 1-(2-fluoropyridin-4-yl)piperidin-4-amine with PI3Kδ binding affinity (IC₅₀ = 9 nM) [3]. This bifurcated activity profile enables chemical biology teams to interrogate both the leukotriene biosynthesis pathway (FLAP) and PI3K signaling from a single inventory item, eliminating the need to procure and characterize two separate compounds.

Fragment-Based and Structure-Guided FLAP Inhibitor Design Leveraging Fluorine Electron Density

The 2-fluoropyridin-4-yl moiety provides a well-defined fluorine electron density that is detectable by ¹⁹F NMR and X-ray crystallography, making CAS 2098117-07-6 a valuable probe for fragment-based drug design (FBDD) campaigns targeting FLAP. The predicted XlogP of ~1.6 for this regioisomer supports adequate aqueous solubility for biophysical screening (NMR, SPR, ITC), while the fluorine atom serves as both a binding-affinity enhancer and a spectroscopic handle for ligand-observed and protein-observed NMR experiments.

Intellectual Property Positioning Around FLAP and Wnt Pathway Chemotypes

The 2-fluoropyridin-4-yl–piperidin-4-yl carbamate scaffold is extensively exemplified in patent families directed to FLAP inhibition (JP2010502615A, JP2010540641A) [4][5] and Wnt pathway modulation (WO2015144290, US2017/0107222) [6][7]. Organizations pursuing FLAP- or Wnt-targeted therapeutics can procure CAS 2098117-07-6 as a key intermediate for building compound libraries that map onto established intellectual property landscapes, facilitating freedom-to-operate assessments and accelerating patent drafting for novel derivatives.

Quote Request

Request a Quote for Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.